molecular formula C14H12O3 B1302210 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 725-14-4

4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B1302210
Key on ui cas rn: 725-14-4
M. Wt: 228.24 g/mol
InChI Key: FDPKGXQCDURRBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04751018

Procedure details

In 400 ml of dioxane was dissolved 30 g of 4-methoxy-4'-acetoxy biphenyl. To this solution was dropped an aqueous solution composed of 84 g of sodium hydroxide, 400 ml of water and 30 ml of bromine and maintained at 40° C., and the solution was stirred for 30 minutes. Thereafter, 200 g of sodium hydrogen sulfate and 1 l of water were added to the solution, and the resultant reaction solution was concentrated under a reduced pressure, methyl bromide and dioxane were evaporated from the reaction solution, an aqueous concentrated hydrochloric acid solution was added to the solution and the solution was then allowed to stand to form a precipitate. The precipitate was recovered by filtration, washed with water and then dried to obtain 28 g of crude 4-methoxy-4'-biphenylcarboxylic acid. In 1.2 l of acetic acid was dissolved 28 g of this crude 4-methoxy-4'-biphenylcarboxylic acid. Thereafter, 240 ml of hydrogen bromide (48% concentration) was added to this solution and the mixed solution was refluxed for 10 hours. To this solution, 3 l of ice water was added, thereby forming a precipitate. The precipitate was recovered by filtration, washed with water, and then dried. The dried product was dissolved in a mixture of 50 ml of acetic anhydride and 25 ml of pyridine, and the solution was dropped in 200 ml of ice water to form a precipitate. The precipitate was recovered by filtration, washed with water and then dried. Recrystallization of the dried precipitate from acetic acid yielded 18 g of 4-acetoxy-4'-biphenylcarboxylic acid. 18 g of the 4-acetoxy-4'-biphenylcarboxylic acid was reacted with 20 g diazomethane to obtain methyl 4-acetoxy-4'-biphenylcarboxylate. The methyl 4-acetoxy-4'-biphenylcarboxylate was dissolved in 500 ml of tetrahydrofuran and an equimolar amount of a 1N aqueous lithium hydroxide solution was added to the resultant solution thereby to hydrolyze the methyl 4-acetoxy-4'-biphenylcarboxylate. The reaction mixture was extracted with ether to obtain 13 g of methyl 4-hydroxy-4'-biphenylcarboxylate.
Quantity
240 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Two
Quantity
28 g
Type
reactant
Reaction Step Three
Quantity
1.2 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([OH:17])=[O:16])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.Br.[C:19]([OH:22])(=[O:21])[CH3:20]>>[C:19]([O:22][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[CH:14]=[CH:13][C:12]([C:15]([OH:17])=[O:16])=[CH:11][CH:10]=2)=[CH:7][CH:8]=1)(=[O:21])[CH3:20]

Inputs

Step One
Name
Quantity
240 mL
Type
reactant
Smiles
Br
Step Two
Name
ice water
Quantity
3 L
Type
reactant
Smiles
Step Three
Name
Quantity
28 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O
Name
Quantity
1.2 L
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixed solution was refluxed for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
forming a precipitate
FILTRATION
Type
FILTRATION
Details
The precipitate was recovered by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The dried product was dissolved in a mixture of 50 ml of acetic anhydride and 25 ml of pyridine
ADDITION
Type
ADDITION
Details
the solution was dropped in 200 ml of ice water
CUSTOM
Type
CUSTOM
Details
to form a precipitate
FILTRATION
Type
FILTRATION
Details
The precipitate was recovered by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization of the dried precipitate from acetic acid

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 18 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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